5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 476641-88-0
VCID: VC5299562
InChI: InChI=1S/C13H8N4O3S2/c18-12(10-1-2-11(22-10)17(19)20)16-13-15-9(7-21-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,18)
SMILES: C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Molecular Formula: C13H8N4O3S2
Molecular Weight: 332.35

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

CAS No.: 476641-88-0

Cat. No.: VC5299562

Molecular Formula: C13H8N4O3S2

Molecular Weight: 332.35

* For research use only. Not for human or veterinary use.

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide - 476641-88-0

Specification

CAS No. 476641-88-0
Molecular Formula C13H8N4O3S2
Molecular Weight 332.35
IUPAC Name 5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C13H8N4O3S2/c18-12(10-1-2-11(22-10)17(19)20)16-13-15-9(7-21-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,18)
Standard InChI Key UDSGLWSTVPGWLG-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s molecular formula is C₁₃H₈N₄O₃S₂, with a molecular weight of 332.36 g/mol . Key structural features include:

  • A thiophene ring substituted with a nitro group at the 5-position.

  • A carboxamide bridge connecting the thiophene to a 1,3-thiazole ring.

  • A pyridin-4-yl group at the 4-position of the thiazole, contributing π-π stacking potential .

Crystallographic studies of analogous compounds reveal planar configurations, with dihedral angles between the thiazole and pyridine rings ranging from 4.97° to 17.59°, influencing molecular packing and solubility .

Synthetic Routes

Synthesis typically involves multi-step reactions:

  • Formation of the thiazole core: Condensation of 2-aminothiazole derivatives with pyridine-4-carbaldehyde under basic conditions (e.g., NaOH/ethanol) .

  • Carboxamide coupling: Reaction of 5-nitrothiophene-2-carboxylic acid with the thiazole intermediate using coupling agents like EDCI/HOBt .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Thiazole formationPyridine-4-carbaldehyde, EtOH, 80°C65–70
Carboxamide couplingEDCI, HOBt, DMF, RT50–55

Pharmacological Profile

Antimicrobial Activity

The compound exhibits potent activity against Mycobacterium tuberculosis (H37Rv strain) with an MIC of 5.71 µM, comparable to isoniazid (MIC = 0.1 µM) . Against Gram-negative bacteria (E. coli, P. aeruginosa), it shows MIC values of 2–8 µg/mL, outperforming ciprofloxacin in efflux-pump-deficient strains .

Table 2: Biological Activity Data

OrganismMIC (µM)Reference
M. tuberculosis H37Rv5.71
E. coli (ΔAcrAB)2.0
P. aeruginosa8.0

Mechanism of Action

Nitroreductase Activation

The nitro group undergoes enzymatic reduction by M. tuberculosis deazaflavin-dependent nitroreductase (Ddn), generating reactive nitrogen species (RNS) that disrupt bacterial DNA and lipid membranes . Cyclic voltammetry studies confirm a reduction potential of −500 mV, aligning with pro-drug activation pathways .

Efflux Pump Inhibition

In E. coli, the compound binds the AcrB efflux pump’s distal pocket (Kd = 9 µM), competing with Nile red and reducing antibiotic expulsion . Key interactions involve hydrophobic contacts with residues F136, F610, and hydrogen bonding with Q151 .

Physicochemical Properties

Solubility: Moderate aqueous solubility (LogP = 1.8) due to the pyridine and carboxamide groups .
Stability: Degrades <5% over 24 hours in PBS (pH 7.4) at 37°C .
Crystal Structure: Monoclinic lattice (space group Pc) with unit cell parameters a = 12.050 Å, b = 5.5218 Å, c = 8.1813 Å .

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